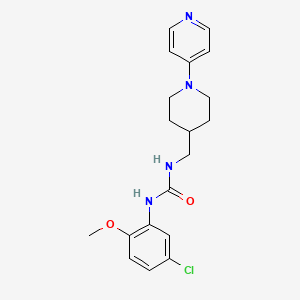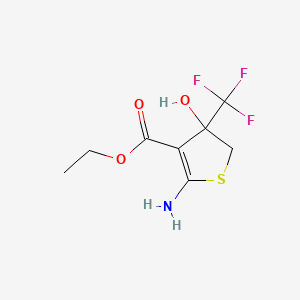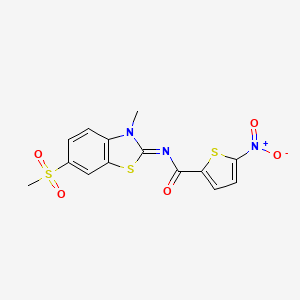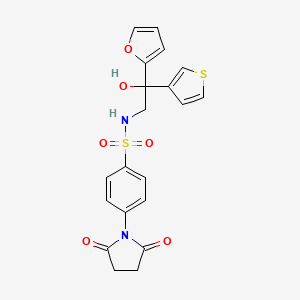
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amide, a thiadiazole ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a phenyl ring substituted with a trifluoromethyl group and a chlorine atom. This phenyl ring is connected to a thiadiazole ring through an amide linkage .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing and could influence the compound’s acidity and reactivity .Aplicaciones Científicas De Investigación
Oncology Research
The trifluoromethyl group present in this compound is known for its biological activity, making it a valuable moiety in the development of anticancer drugs . The compound’s ability to interact with various biological targets can be harnessed to design inhibitors that can selectively target cancer cells.
Neurodegenerative Disease Studies
Compounds containing the thiadiazol moiety have been associated with neuroprotective effects . This suggests potential applications in the study and treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where modulation of specific pathways could provide therapeutic benefits.
Anti-Inflammatory Agents
The presence of a benzamide group in the compound’s structure indicates potential anti-inflammatory properties . This could be explored in the development of new anti-inflammatory agents that can be used to treat chronic inflammatory diseases.
Agricultural Chemicals
The trifluoromethyl group is also commonly found in pesticides and herbicides . The compound could be investigated for its utility in agricultural applications, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.
Material Science
Given the unique electronic properties imparted by the trifluoromethyl group, this compound could be of interest in material science research . It might contribute to the development of novel materials with specific conductivity or stability characteristics.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn disrupts DNA replication. This can lead to cell cycle arrest and ultimately cell death .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with Thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and cell death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Thymidylate synthase . .
Propiedades
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O3S2/c1-30-14-5-3-2-4-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-8-10(19(21,22)23)6-7-12(13)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZCMRRARTSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962437.png)


![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)


![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)